![molecular formula C20H21FN4O2 B5642436 2-{[1-(2-fluorophenyl)-3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5642436.png)
2-{[1-(2-fluorophenyl)-3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine
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Overview
Description
The research on morpholine derivatives, including the specific compound , is aimed at exploring their potential applications based on their unique chemical and physical properties. These compounds are of interest due to their versatile roles in chemical synthesis and potential pharmacological activities.
Synthesis Analysis
The synthesis of morpholine derivatives involves novel synthetic chemistry strategies to modify structural elements, enhancing their interaction with biological targets or chemical reactivity. For example, structural modifications to a related morpholine acetal human neurokinin-1 (hNK-1) receptor antagonist resulted in potent, long-acting compounds with significant oral bioavailability and peripheral duration of action (Hale et al., 1998).
Molecular Structure Analysis
Studies on molecular structure, such as X-ray crystallography, offer insights into the spatial arrangement of atoms within these compounds, contributing to our understanding of their reactivity and interaction potential. For example, the crystal structure analysis provides detailed lattice parameters, aiding in the elucidation of compound stability and reactivity (Mamatha S.V et al., 2019).
properties
IUPAC Name |
2-[[2-(2-fluorophenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c21-17-8-4-5-9-18(17)25-20(12-16-13-22-10-11-26-16)23-19(24-25)14-27-15-6-2-1-3-7-15/h1-9,16,22H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLXKLSKXDZETL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC2=NC(=NN2C3=CC=CC=C3F)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.